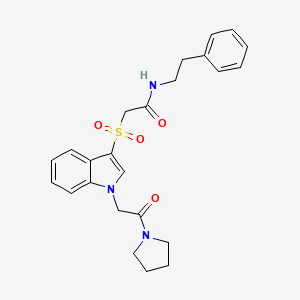

N-(2-methyl-3-furoyl)glutamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methyl-3-furoyl)glutamic acid is a chemical compound with the molecular formula C11H13NO6 . It is not intended for human or veterinary use and is primarily used for research.

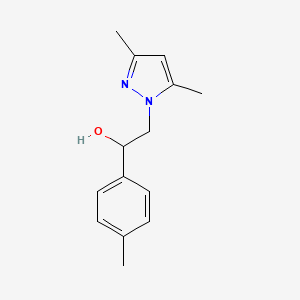

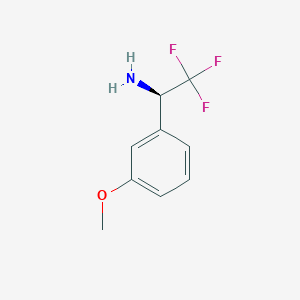

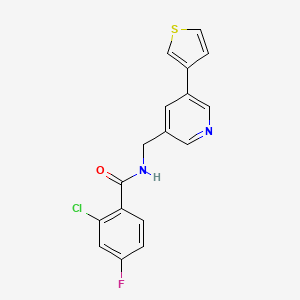

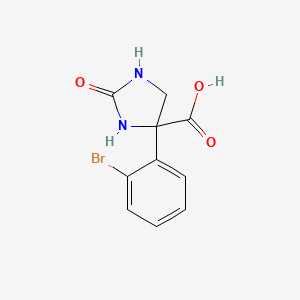

Molecular Structure Analysis

The molecular structure of N-(2-methyl-3-furoyl)glutamic acid is represented by the formula C11H13NO6 . The molecular weight of this compound is 255.226 .Applications De Recherche Scientifique

- Application : Researchers have designed and synthesized macrocyclic peptide mimetics against the Plk1 PBD. These peptides incorporate the novel glutamic acid analog, which serves as a ring-closing junction. It provides access to a cryptic binding pocket and optimally orients a phosphothreonine (pT) residue for high-affinity binding within the phospho-binding pocket .

- Application : N-(2-[18F]fluoropropionyl)-L-glutamic acid ([^18F]FPGLU) has been synthesized and evaluated as a stable PET tracer for tumor imaging. This compound holds promise for non-invasive cancer diagnosis and monitoring .

- Application : Glutamic acid derivatives, including N-(2-methyl-3-furoyl)glutamic acid, have been studied computationally to assess their biological potential. These methods help predict their interactions with cellular targets, including tumor-related proteins .

- Application : Derivatives like N-(2-methyl-3-furoyl)glutamic acid may modulate glutamate receptors, impacting synaptic transmission and neuroprotection. Further research is needed to explore these effects .

- Application : Investigating the role of N-(2-methyl-3-furoyl)glutamic acid in amino acid metabolism could reveal novel insights into cellular processes and potential therapeutic targets .

Anticancer Therapeutics

Tumor Metabolic Imaging

Computational Methods for Drug Discovery

Neurotransmission and Neuroprotection

Metabolic Pathways and Amino Acid Metabolism

Biochemical Assays and Enzyme Inhibition Studies

Propriétés

IUPAC Name |

2-[(2-methylfuran-3-carbonyl)amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-6-7(4-5-18-6)10(15)12-8(11(16)17)2-3-9(13)14/h4-5,8H,2-3H2,1H3,(H,12,15)(H,13,14)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLVQXFNQJPFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide](/img/structure/B2872272.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872274.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2872280.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2872283.png)